ニトロベンズアルデヒド

ニトロベンズアルデヒド(C₆H₅NO₂)は、ベンゼン環にアルデヒド基(-CHO)とニトロ基(-NO₂)を有する芳香族化合物である。この構造により、アルデヒドの求核反応性とニトロ基の電子吸引性が共存し、有機合成における多様な反応条件に適応可能。溶媒としてエーテルやクロロホルムに可溶で、酸化安定性に優れ、中間体として医薬品や染料の合成において重要な役割を果たす。特に、ニトロ基の還元によるアミノ基導入やアルデヒドのオキシド化反応においても高い反応性を示す。

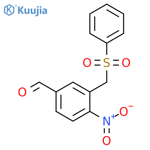

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

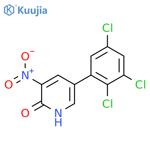

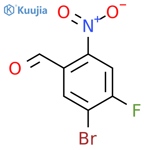

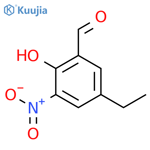

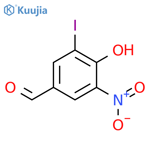

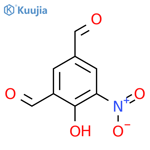

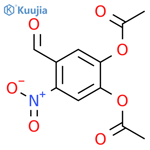

|

3-Methyl-2-nitrobenzaldehyde | 5858-27-5 | C8H7NO3 |

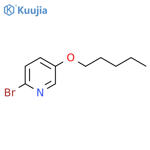

|

5-Bromo-4-fluoro-2-nitrobenzaldehyde | 213382-45-7 | C7H3BrFNO3 |

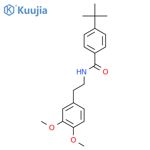

|

5-ethyl-2-hydroxy-3-nitrobenzaldehyde | 90564-23-1 | C9H9NO4 |

|

4-Hydroxy-3-iodo-5-nitrobenzaldehyde | 3861-58-3 | C7H4INO4 |

|

4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde | 70310-96-2 | C8H5NO5 |

|

Benzaldehyde, 4,5-bis(acetyloxy)-2-nitro- | 15794-35-1 | C11H9NO7 |

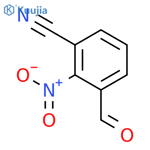

|

3-formyl-2-nitrobenzonitrile | 114344-00-2 | C8H4N2O3 |

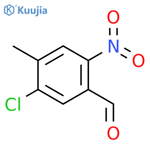

|

5-chloro-4-methyl-2-nitro-benzaldehyde | 876493-62-8 | C8H6ClNO3 |

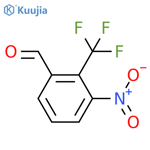

|

Benzaldehyde, 3-nitro-2-(trifluoromethyl)- | 112641-22-2 | C8H4F3NO3 |

|

4-Nitro-3-(Phenylsulfonyl)MethylBenzenecarbaldehyde | 339276-48-1 | C14H11NO5S |

関連文献

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

推奨される供給者

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品